4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is an organic compound that features a combination of fluorine, furan, and sulfonamide groups
Preparation Methods
The synthesis of 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the fluorination of furans and benzofurans, which can be achieved using reagents such as cesium tetrafluorocobaltate (III) and trifluoromethyl hypofluorite .
Chemical Reactions Analysis
4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals with potential antiviral, anti-inflammatory, or anticancer properties.
Materials Science: It can be utilized in the development of new materials with unique electronic or optical properties.
Biological Research: The compound’s structural features make it a valuable tool for studying various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide include other fluorinated furans and sulfonamides. For example:
3-fluorofuran: Known for its inhibitory activity against HIV-1 reverse transcriptase.
2-trifluoromethylfuran: Exhibits antimalarial activity.
Fluorobenzofurans: These compounds have various pharmacological properties, including antibacterial and antiviral activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-3-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10-8-12(14)2-3-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXELVHHVTDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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